4,5-二氢-5-甲基-6-(4-((2-甲基-3-氧代-1-环戊烯基)氨基)苯基)-3-(2H)-吡啶并酮
描述
4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone, also known as 4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone, is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.35 g/mol. The purity is usually 95%.
The exact mass of the compound 4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dihydro-5-methyl-6-(4-((2-methyl-3-oxo-1-cyclopentenyl)amino)phenyl)-3-(2H)-pyridazinone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
强心剂:该化合物因其强心特性而受到研究。研究表明,该化合物的衍生物表现出有效的正性肌力作用,可以增强心肌收缩力,同时具有血管舒张活性。这些特性使它们成为治疗心脏相关疾病的潜在候选药物 (奥岛,成松,小林,古谷,津田,& 北田,1987)。
血管舒张和 β-肾上腺素受体拮抗:已经对该化合物的立体异构体的合成和生物活性进行了研究,展示了血管舒张和 β-肾上腺素受体拮抗活性的新组合。这对于针对高血压和其他心血管疾病的药物开发具有重要意义 (豪森,基特林厄姆,米斯特里,米切尔,诺维利,斯莱特,& 斯韦恩,1988)。
抗高血压药:该化合物一直是旨在创建联合血管舒张剂/β-肾上腺素受体拮抗剂的系列的一部分,显示出作为潜在抗高血压药的希望。这些研究强调了结构变化在增强药物疗效中的重要性 (斯莱特,豪森,斯韦恩,泰勒,& 里维尔,1988)。
立体异构体的药理学特征:已经探索了该化合物的每个立体异构体的不同药理学特征,其中特定的异构体表现出不同程度的血管舒张剂和/或 β-肾上腺素受体拮抗剂活性 (豪森等人,1988)。
晶体和分子结构:已经对包括该化合物在内的吡啶并酮衍生物的晶体和分子结构进行了研究。此类结构分析对于理解分子结构和心血管特性之间的关系至关重要 (普劳特,班尼斯特,伯恩斯,陈,沃灵顿,& 温特,1994)。
抑制血小板聚集和降压活性:该化合物的衍生物已被合成并显示出抑制血小板聚集和表现出降压活性。这些特性对于心血管疾病的治疗开发非常重要 (蒂斯,莱曼,格里斯,科尼格,克雷兹施马,昆策,勒布库赫,& 伦克,1983)。
对映异构体的制备分离:已经开发出有效制备方法来分离该化合物的对映异构体,这是强心剂合成中的关键中间体。这项研究对于制药行业生产用于药物开发的纯对映异构体非常重要 (程,蔡,傅,& 柯,2019)。
除草剂应用:该化合物已在除草剂的背景下进行研究,特别是其作用方式。已经发现它可以抑制植物的光合作用和希尔反应,表明其作为有效除草剂的潜力 (希尔顿,沙伦,圣约翰,莫兰,& 诺里斯,1969)。
属性
IUPAC Name |
4-methyl-3-[4-[(2-methyl-3-oxocyclopenten-1-yl)amino]phenyl]-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c1-10-9-16(22)19-20-17(10)12-3-5-13(6-4-12)18-14-7-8-15(21)11(14)2/h3-6,10,18H,7-9H2,1-2H3,(H,19,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSRIICXPBQXOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NC3=C(C(=O)CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80925005 | |
Record name | 3-[4-(6-Hydroxy-4-methyl-4,5-dihydropyridazin-3-yl)anilino]-2-methylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125068-54-4 | |
Record name | Nsp 805 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125068544 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[4-(6-Hydroxy-4-methyl-4,5-dihydropyridazin-3-yl)anilino]-2-methylcyclopent-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80925005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。